molecular formula C9H6N2O3 B13347221 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde

Cat. No.: B13347221
M. Wt: 190.16 g/mol
InChI Key: OOPRIXCTLMSWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. The reaction conditions often require heating and the presence of catalysts to facilitate the formation of the quinazoline ring. For instance, the condensation of 2-aminobenzamide with formic acid under reflux conditions can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of critical cellular pathways, which is particularly relevant in the context of cancer therapy .

Comparison with Similar Compounds

  • Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
  • 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid
  • 3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Comparison: While these compounds share the quinazoline core structure, they differ in the functional groups attached to the ringFor example, the presence of a carboxylate group in methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can enhance its solubility in water, making it more suitable for certain biological applications .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

2,4-dioxo-1H-quinazoline-7-carbaldehyde

InChI

InChI=1S/C9H6N2O3/c12-4-5-1-2-6-7(3-5)10-9(14)11-8(6)13/h1-4H,(H2,10,11,13,14)

InChI Key

OOPRIXCTLMSWMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)NC(=O)NC2=O

Origin of Product

United States

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